molecular formula C10H12N4 B1453664 2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline CAS No. 1082766-55-9

2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline

Cat. No.: B1453664
CAS No.: 1082766-55-9
M. Wt: 188.23 g/mol
InChI Key: SHWFGFCIZCLHTA-UHFFFAOYSA-N
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Description

“2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline” is a chemical compound with the CAS Number: 1082766-55-9 and a molecular weight of 188.23 . It has a linear formula of C10 H12 N4 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H12N4/c1-2-8-3-4-9 (5-10 (8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 . The InChI key is SHWFGFCIZCLHTA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline derivatives is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized through various reactions, including methylation, condensation with phenylisothiocyanate, and reactions with ethyl orthoformate and anilines to yield new triazole and thiadiazole derivatives (M. Nikpour & H. Motamedi, 2015). Such synthetic routes are crucial for developing pharmaceuticals and materials with novel properties.

Antimicrobial and Anticancer Activities

The biological activities of triazole derivatives, including those related to this compound, have been a focus of research due to their potential therapeutic applications. For instance, certain triazole derivatives have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in treating infections and other diseases (M. Özil et al., 2015). Furthermore, derivatives have been studied for their effectiveness against cancer cell migration and growth, with some compounds showing significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines (Aida Šermukšnytė et al., 2022).

Material Science and Molecular Interactions

In material science, the molecular interactions and self-aggregation behaviors of compounds containing the triazole unit have been explored. For instance, studies have revealed the self-aggregation and solidification behaviors of solutions containing triazole derivatives, which are crucial for understanding the material properties and potential applications in nanotechnology and material synthesis (Ishani I. Sahay & Prasanna S. Ghalsasi, 2019). These findings highlight the significance of triazole derivatives in developing new materials with specialized functions.

Safety and Hazards

The safety information for “2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline” can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

The future directions for “2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline” and similar compounds could involve further exploration of their potential anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mechanism of Action

Properties

IUPAC Name

2-ethyl-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-8-3-4-9(5-10(8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWFGFCIZCLHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651540
Record name 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-55-9
Record name Benzenamine, 2-ethyl-5-(4H-1,2,4-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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